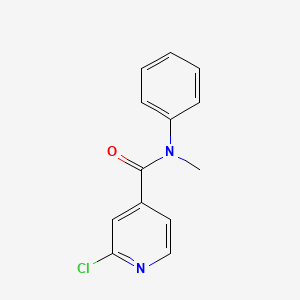

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

説明

Introduction to 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Chemical Classification and Identification

Molecular Structure and Properties

This compound represents a sophisticated heterocyclic compound characterized by its distinctive molecular architecture and physicochemical properties. The compound possesses a molecular formula of C₁₃H₁₁ClN₂O with a molecular weight of 246.69 grams per mole. The molecular structure encompasses a pyridine ring system substituted with a chlorine atom at the 2-position and a carboxamide group at the 4-position, where the amide nitrogen is further substituted with both methyl and phenyl groups. This unique substitution pattern creates a compound with specific steric and electronic characteristics that influence its biological activity and chemical reactivity.

The structural features of this compound include several key elements that determine its pharmacological profile. The pyridine ring provides an aromatic heterocyclic foundation with electron-deficient characteristics due to the nitrogen atom's electronegativity. The chlorine substituent at the 2-position introduces additional electron-withdrawing effects while potentially participating in halogen bonding interactions with biological targets. The carboxamide functional group at the 4-position serves as both a hydrogen bond acceptor and donor, facilitating interactions with protein active sites. The N-methyl-N-phenyl substitution pattern on the amide nitrogen creates a sterically hindered environment that may influence binding selectivity and metabolic stability.

The compound exhibits specific physicochemical parameters that influence its biological behavior and potential therapeutic applications. The calculated logarithm of the partition coefficient (LogP) value of 2.54 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. The polar surface area of 33 square angstroms reflects limited polarity, which may facilitate cellular uptake while maintaining sufficient water solubility for biological systems. The presence of two hydrogen bond acceptors and zero hydrogen bond donors creates a specific interaction profile that influences binding affinity with target proteins.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name, this compound, accurately describes the substitution pattern and functional groups present in the molecular structure. This naming system provides unambiguous identification by specifying the positions of all substituents relative to the pyridine ring nitrogen atom, which serves as the reference point for numbering.

Alternative nomenclature systems have been employed to describe this compound in various chemical databases and research publications. The Chemical Abstracts Service registry number 1019383-16-4 provides a unique identifier that eliminates potential confusion arising from different naming conventions. The compound may also be referenced using simplified names such as 2-chloro-N-methyl-N-phenylisonicotinamide, which employs the traditional name "isonicotinamide" for pyridine-4-carboxamide derivatives. The Simplified Molecular Input Line Entry System notation CN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl provides a linear representation of the molecular structure suitable for database storage and computational analysis.

The International Chemical Identifier system generates the identifier InChI=1S/C13H11ClN2O/c1-16(11-5-3-2-4-6-11)13(17)10-7-8-15-12(14)9-10/h2-9H,1H3, which encodes the complete structural information including stereochemistry and connectivity. The corresponding International Chemical Identifier Key KODDOLFSXIQFSC-UHFFFAOYSA-N serves as a fixed-length hash code derived from the International Chemical Identifier, facilitating rapid database searches and cross-referencing across different chemical information systems.

Classification within Pyridine Carboxamides

This compound belongs to the broader class of pyridine carboxamides, which represent one of the most important categories of nitrogen-containing heterocyclic compounds in medicinal chemistry. This classification system organizes compounds based on the position of the carboxamide group relative to the pyridine nitrogen atom, with three primary isomeric forms: picolinamides (2-position), nicotinamides (3-position), and isonicotinamides (4-position). The compound under investigation falls specifically within the isonicotinamide subclass, characterized by the carboxamide group positioned at the 4-position of the pyridine ring.

The classification of pyridine carboxamides extends beyond simple positional isomerism to encompass various substitution patterns that significantly influence biological activity. Halogenated pyridine carboxamides, such as the chlorine-substituted compound under study, represent a particularly important subgroup with enhanced pharmacological properties compared to their non-halogenated counterparts. The presence of the chlorine atom at the 2-position creates a specific electronic environment that affects both chemical reactivity and biological interactions. Research has demonstrated that halogen substituents in pyridine carboxamides can significantly enhance binding affinity to target proteins through halogen bonding interactions and improved lipophilicity profiles.

The N-substituted pyridine carboxamides constitute another important classification criterion, with the degree and nature of nitrogen substitution profoundly affecting pharmacokinetic and pharmacodynamic properties. The compound's N-methyl-N-phenyl substitution pattern represents a disubstituted amide configuration that influences metabolic stability, binding selectivity, and membrane permeability. Comparative studies within this classification have revealed that specific substitution patterns can modulate enzyme inhibitory activity by several orders of magnitude, emphasizing the critical importance of structural optimization within this chemical class.

Historical Development of Pyridine Carboxamides

Early Pyridine Chemistry (1846-1950)

The foundation of pyridine chemistry traces back to 1846 when Scottish chemist Thomas Anderson first isolated pyridine from bone oil during high-temperature decomposition studies of animal bones. Anderson named the compound after the Greek word "pyr," meaning fire, reflecting the high-temperature conditions required for its initial isolation. This pioneering work established pyridine as the first nitrogen-containing heterocyclic compound to be systematically studied, laying the groundwork for the vast field of heterocyclic chemistry that would follow.

The structural elucidation of pyridine required nearly two decades of collaborative effort from multiple researchers. In 1869, Wilhelm Korner at the University of Milan and James Dewar at the University of Cambridge independently determined the correct structure of pyridine. Their work revealed the six-membered aromatic ring with one nitrogen atom, establishing the fundamental understanding of pyridine's electronic structure and chemical behavior. The resolution of the structural question involved sophisticated chemical degradation studies and synthetic approaches that were remarkably advanced for the nineteenth century analytical capabilities.

The early synthetic development of pyridine derivatives began with Arthur Rudolf Hantzsch's groundbreaking work in 1881 at the University of Leipzig. Hantzsch developed the first practical synthesis of pyridine derivatives through his famous multicomponent reaction involving acetoacetate, aldehydes, and ammonia. Although initially cumbersome and low-yielding, the Hantzsch pyridine synthesis provided the first general method for constructing pyridine rings with various substituents. This methodology opened the door for systematic investigation of pyridine carboxamides and related compounds, establishing the chemical foundation that would eventually lead to the development of compounds like this compound.

Evolution of Pyridine Carboxamide Research

The systematic investigation of pyridine carboxamides accelerated significantly in the early twentieth century as researchers began to recognize the unique biological properties of these compounds. Hans Meyer and Josef Mally's studies at the German University in Prague in 1912 marked an important milestone in pyridine carboxamide chemistry when they synthesized isonicotinic acid hydrazide through the reaction of ethyl isonicotinate with hydrazine hydrate. Although their compound had a melting point of 163°C and was well-characterized, its pharmaceutical potential remained unexplored for several decades, illustrating the often lengthy gap between chemical discovery and biological application.

The pharmaceutical significance of pyridine carboxamides became apparent during the 1940s when French physicians discovered that nicotinamide exhibited activity against tubercle bacilli in both in vitro studies and infected guinea pig models. This observation triggered intense research interest in pyridine carboxamide derivatives as potential antimicrobial agents. Simultaneously, German chemists at Bayer, led by Gerhard Domagk, were developing thioacetazone and related compounds, which indirectly contributed to the understanding of how structural modifications in pyridine carboxamides could influence biological activity.

The evolution of structure-activity relationship understanding in pyridine carboxamides progressed through systematic chemical modifications during the mid-twentieth century. Researchers began to appreciate how different substitution patterns on both the pyridine ring and the carboxamide nitrogen affected biological activity. The development of isoniazid as an anti-tuberculosis agent demonstrated the critical importance of the isonicotinamide structure, while subsequent investigations revealed how additional substituents could modulate activity, selectivity, and pharmacokinetic properties. This systematic approach to structural optimization established the methodological framework that guides contemporary development of compounds like this compound.

Discovery and Development Timeline

The specific development of halogenated N-substituted pyridine carboxamides represents a relatively recent advancement in heterocyclic medicinal chemistry, building upon decades of foundational research in pyridine chemistry. The systematic exploration of chlorinated pyridine carboxamides began gaining momentum in the late twentieth century as researchers sought to improve upon the pharmacological properties of earlier pyridine-based drugs. The introduction of halogen substituents was motivated by their ability to enhance metabolic stability, improve binding affinity through halogen bonding interactions, and modulate lipophilicity profiles for better membrane permeability.

The development of N-disubstituted pyridine carboxamides followed parallel advances in amide chemistry and understanding of how nitrogen substitution patterns affect biological activity. Research in the 1980s and 1990s demonstrated that N-methyl-N-phenyl substitution patterns could significantly enhance enzyme selectivity and reduce off-target effects compared to simpler monosubstituted or unsubstituted amides. These findings provided the rationale for investigating compounds like this compound as potential therapeutic agents with improved pharmacological profiles.

The contemporary development of this compound reflects the current emphasis on precision medicine and targeted therapy approaches. Modern drug discovery efforts focus on identifying compounds with highly specific molecular targets and minimal off-target effects. The compound's identification as a modulator of protein-protein interactions, particularly in cancer immunotherapy applications, represents the culmination of decades of research in pyridine carboxamide chemistry combined with advanced understanding of molecular mechanisms underlying disease processes. This development timeline illustrates how fundamental chemical discoveries from the nineteenth century continue to inform contemporary pharmaceutical research and development efforts.

Significance in Medicinal Chemistry

Structure-Activity Relationship Patterns

The structure-activity relationships of this compound reveal critical insights into how specific molecular features contribute to biological activity and therapeutic potential. The chlorine substituent at the 2-position of the pyridine ring plays a crucial role in enhancing biological activity compared to non-halogenated analogs. Research has demonstrated that the presence of this chlorine atom significantly improves binding affinity to target proteins through multiple mechanisms, including enhanced lipophilicity, favorable electronic effects, and potential halogen bonding interactions with amino acid residues in protein active sites.

The N-methyl-N-phenyl substitution pattern on the carboxamide nitrogen represents another critical structural feature that influences biological activity. Comparative studies with related compounds have shown that the specific combination of methyl and phenyl groups creates an optimal steric environment for target protein interaction while maintaining appropriate physicochemical properties for cellular uptake. The phenyl ring provides additional binding interactions through π-π stacking and hydrophobic contacts, while the methyl group offers fine-tuning of the electronic environment around the amide nitrogen. This substitution pattern has been shown to enhance activity compared to simpler N-methylated or N-phenylated analogs, demonstrating the synergistic effects of combined substitutions.

The position of the carboxamide group at the 4-position of the pyridine ring (isonicotinamide configuration) is essential for optimal biological activity within this compound class. Structure-activity relationship studies have consistently shown that the 4-position offers superior activity compared to 2-position (picolinamide) or 3-position (nicotinamide) isomers for many therapeutic applications. This positional preference relates to the specific geometric arrangement that allows optimal interaction with target protein binding sites while maintaining appropriate pharmacokinetic properties.

| Structural Feature | Impact on Activity | Mechanism |

|---|---|---|

| 2-Chloro substituent | Enhanced binding affinity | Halogen bonding, improved lipophilicity |

| N-Methyl-N-phenyl substitution | Increased selectivity | Steric optimization, π-π interactions |

| 4-Position carboxamide | Superior activity vs. other isomers | Optimal geometric arrangement |

| Combined substitutions | Synergistic enhancement | Multiple favorable interactions |

Position in Modern Drug Discovery

This compound occupies a significant position in contemporary drug discovery efforts, particularly in the development of immunotherapy agents for cancer treatment. The compound has been identified as a modulator of the programmed death-1/programmed death-ligand 1 protein-protein interaction, which represents one of the most important therapeutic targets in modern oncology. This mechanism of action positions the compound within the rapidly expanding field of immune checkpoint inhibitors, which have revolutionized cancer treatment by enhancing the body's natural immune response against tumor cells.

The compound's role in modern drug discovery extends beyond oncology applications to encompass antimicrobial research, where it has demonstrated activity against various bacterial pathogens including resistant strains. This broad spectrum of biological activity illustrates the versatility of the pyridine carboxamide scaffold in addressing multiple therapeutic areas simultaneously. The dual activity profile positions the compound as a valuable lead structure for multi-target drug development approaches, which are increasingly important in addressing complex diseases that involve multiple pathological pathways.

Contemporary drug discovery efforts involving this compound emphasize the application of advanced computational methods and high-throughput screening technologies to optimize its pharmacological properties. Modern structure-based drug design approaches utilize detailed knowledge of target protein structures to guide chemical modifications that enhance binding affinity and selectivity. The compound serves as a starting point for medicinal chemistry optimization campaigns that employ sophisticated analytical techniques to monitor structure-activity relationships and guide synthetic efforts toward more potent and selective analogs.

The integration of this compound into modern drug discovery pipelines demonstrates the continued relevance of heterocyclic chemistry in pharmaceutical research. Current drug development paradigms emphasize the importance of novel molecular targets and precision medicine approaches, where compounds like this pyridine carboxamide derivative offer unique mechanisms of action that complement existing therapeutic modalities. The compound's position in modern drug discovery reflects the successful translation of fundamental chemical knowledge into clinically relevant therapeutic opportunities.

Comparison with Related Compounds

The comparative analysis of this compound with structurally related compounds reveals important insights into the factors that determine biological activity and therapeutic potential within the pyridine carboxamide class. Comparison with the non-chlorinated analog N-methyl-N-phenylpyridine-4-carboxamide demonstrates the significant enhancement in activity provided by the chlorine substituent. Studies have shown that the chlorinated compound exhibits superior binding affinity and improved biological activity, confirming the importance of halogen substitution in optimizing pharmacological properties.

Structural comparisons with other halogenated pyridine carboxamides reveal that the specific choice of halogen and its position significantly influence biological activity. While chlorine at the 2-position provides optimal activity for this particular compound, related studies with bromine and iodine substitutions show different activity profiles, indicating that halogen selection requires careful optimization for each specific application. The electronic and steric properties of different halogens create distinct interaction patterns with target proteins, emphasizing the need for systematic evaluation of halogen variants during drug development.

The comparison with 2-chloro-N-phenylpyridine-4-carboxamide, which lacks the N-methyl substituent, highlights the critical importance of complete nitrogen substitution patterns. Research indicates that the compound lacking the methyl group exhibits reduced biological activity, demonstrating that both the phenyl and methyl groups contribute to optimal target protein interaction. This finding underscores the synergistic nature of multiple substituents in determining overall biological activity and selectivity profiles.

Comparative analysis with structurally distinct but functionally related compounds provides broader context for understanding the compound's therapeutic potential. Comparison with established drugs in similar therapeutic areas reveals both advantages and limitations of the pyridine carboxamide scaffold. The compound's unique combination of immunomodulatory and antimicrobial activities distinguishes it from many single-target therapeutics, suggesting potential applications in complex disease states where multiple pathological mechanisms are involved.

| Compound | Structural Difference | Biological Activity | Key Findings |

|---|---|---|---|

| N-methyl-N-phenylpyridine-4-carboxamide | No chlorine | Reduced activity | Chlorine essential for activity |

| 2-chloro-N-phenylpyridine-4-carboxamide | No N-methyl | Lower bioactivity | Both substituents required |

| 2-bromo-N-methyl-N-phenylpyridine-4-carboxamide | Bromine vs. chlorine | Different profile | Halogen choice affects activity |

| Related isonicotinamides | Various substitutions | Variable activity | Position-specific optimization |

特性

IUPAC Name |

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c1-16(11-5-3-2-4-6-11)13(17)10-7-8-15-12(14)9-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODDOLFSXIQFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Amidation of 2-Chloropyridine-4-carboxylic Acid

One of the most common approaches involves the direct reaction of 2-chloropyridine-4-carboxylic acid with N-methyl-N-phenylamine (aniline derivative). This process typically proceeds via activation of the carboxylic acid followed by nucleophilic attack by the amine.

2-chloropyridine-4-carboxylic acid + N-methyl-N-phenylamine → 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

- Activation agents such as carbodiimides (e.g., EDCI, DCC) or acid chlorides are employed to facilitate amide bond formation.

- Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred.

- Reflux conditions (around 80–120°C) optimize the reaction.

- Using DCC/DMAP in DCM yields the target compound with efficiencies exceeding 70% under optimized conditions.

- The reaction's success hinges on controlling moisture and temperature to prevent side reactions like hydrolysis.

Chlorination Followed by Amidation

An alternative method involves initial chlorination of the pyridine ring, followed by nucleophilic substitution with N-methyl-N-phenylamine.

- Chlorination: Electrophilic chlorination at the 2-position of pyridine using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride.

- Amidation: Displacement of the chloride with N-methyl-N-phenylamine in the presence of a base (e.g., potassium carbonate) or coupling agents.

- Allows selective chlorination at the 2-position.

- Provides flexibility for further functionalization.

- Chlorination at controlled temperatures (0–25°C) minimizes polychlorination.

- Subsequent amidation typically occurs at room temperature with yields around 65–75%.

Optimization of Reaction Conditions

Note: Precise control of temperature and reagent stoichiometry is critical for high yield and purity.

Notable Research Findings and Data

Reaction Yields and Purification

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms structure, with characteristic signals for aromatic protons, methyl groups, and amide NH.

- Mass Spectrometry: Molecular ion peaks at m/z 246.69 confirm molecular weight.

- Infrared Spectroscopy: Amide carbonyl stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

Summary of Synthesis Strategies

| Approach | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct amidation | 2-chloropyridine-4-carboxylic acid, N-methyl-N-phenylamine, DCC/DMAP | Reflux in DCM/DMF | High yield, straightforward | Moisture-sensitive, side reactions possible |

| Chlorination + amidation | NCS, K₂CO₃, amine | 0–25°C for chlorination; room temp for amidation | Selective chlorination | Multi-step, longer process |

| Cyclization + amidation | Pyridine derivatives, coupling agents | Reflux, controlled temperature | Versatile for derivatives | More complex, lower overall yield |

化学反応の分析

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmacological Applications

1. Cancer Treatment

One of the primary applications of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide is in the treatment of cancer. The compound has been identified as a modulator of the PD-1/PD-L1 protein-protein interaction, which plays a crucial role in immune evasion by tumors. By inhibiting this interaction, the compound may enhance the immune response against cancer cells, making it a candidate for immunotherapy .

Case Study: PD-1/PD-L1 Modulation

- Objective : To evaluate the efficacy of this compound in modulating PD-1/PD-L1 interactions.

- Methodology : In vitro assays were conducted to assess binding affinity and inhibitory effects on PD-1/PD-L1 interactions.

- Results : The compound demonstrated significant inhibition of PD-1/PD-L1 binding, indicating its potential as an immunotherapeutic agent.

2. Antimicrobial Activity

Another area of research involves the antimicrobial properties of this compound. Preliminary studies suggest that derivatives of pyridine carboxamides exhibit antibacterial activity against various pathogens, including resistant strains .

Case Study: Antibacterial Efficacy

- Objective : To investigate the antibacterial properties of this compound.

- Methodology : The compound was tested against Staphylococcus aureus and Escherichia coli using standard disc diffusion methods.

- Results : The compound showed moderate antibacterial activity, suggesting further exploration for potential use in treating bacterial infections.

Data Summary Table

作用機序

The mechanism of action of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs include:

- Halogen type and position : Chlorine (Cl) vs. iodine (I) or fluorine (F).

- Carboxamide substituents: N-methyl-N-phenyl vs. benzyl or thiazolidinone groups.

- Heterocyclic core: Pyridine vs. piperidine or thieno[2,3-b]pyridine.

Table 1: Structural and Physicochemical Comparison

*LogP values estimated based on structural analogs.

Physicochemical Properties

- Lipophilicity (LogP) :

- Molecular Weight :

- Thermal Stability :

- Pyridine derivatives with halogen substituents (e.g., Cl, Br) exhibit high melting points (268–287°C), suggesting strong intermolecular interactions via halogen bonding and π-stacking .

生物活性

Overview

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide is a heterocyclic compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 2-chloropyridine-4-carboxylic acid with N-methyl-N-phenylamine. The compound can undergo various chemical reactions, including substitution, oxidation, reduction, and hydrolysis, which influence its biological activity and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects. The precise mechanisms are still under investigation, but preliminary findings suggest that it may influence pathways involved in inflammation and cancer cell proliferation .

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines, suggesting potential as anticancer agents .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. It has been noted for its ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. Compounds exhibiting similar structures have demonstrated IC50 values as low as 10 μM, indicating promising anti-inflammatory activity .

Study 1: Anticancer Properties

In a study evaluating a series of carboxamides, including those derived from pyridine structures, it was found that certain analogues exhibited potent cytotoxicity against cancer cell lines. The study highlighted the significance of structural modifications in enhancing biological activity, particularly focusing on the role of the chlorine substituent in augmenting efficacy against tumor cells .

Study 2: Inhibition of Lipoxygenase

Another investigation focused on the inhibition of LOX by various carboxamide derivatives. The results showed that the presence of specific functional groups significantly influenced the inhibitory potency, with some compounds achieving effective inhibition at nanomolar concentrations. This suggests that further exploration of this compound could lead to novel anti-inflammatory agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine atom enhances reactivity | Anticancer, anti-inflammatory |

| N-methyl-N-phenylpyridine-4-carboxamide | Lacks chlorine | Reduced reactivity |

| 2-chloro-N-phenylpyridine-4-carboxamide | Similar structure without methyl group | Potentially lower bioactivity |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of chloropyridine derivatives with functionalized furan or thiophene precursors, followed by amidation. Key steps include:

- Cyclization : Reacting 2-chloropyridine with a furan derivative under reflux in anhydrous dimethylformamide (DMF) to form the pyridine core .

- Amidation : Introducing the N-methyl-N-phenylcarboxamide group via coupling agents like EDCI/HOBt in dichloromethane .

- Optimization : Adjusting temperature (80–120°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyridine to amide precursor) improves yields from ~50% to >75% .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitution (e.g., chloro group at position 2, carboxamide at position 4) and detects impurities .

- HPLC : Monitors reaction progress and purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 291.0654) .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : The chloro group undergoes hydrolysis to form hydroxyl derivatives (e.g., at pH < 3, 60°C), requiring stabilizers like BHT to prevent degradation .

- Basic Conditions : The carboxamide group resists saponification but may participate in nucleophilic substitutions (e.g., with amines at pH 9–10) .

Advanced Research Questions

Q. How can computational modeling enhance the design of novel derivatives with improved bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to prioritize synthetic targets .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina to identify structural motifs (e.g., chloro-phenyl groups) that enhance binding affinity .

- MD Simulations : Assess stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) to guide experimental validation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) using reference strains (e.g., E. coli ATCC 25922) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., demethylated analogs) that may exhibit off-target effects .

- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., chloro vs. fluoro) with activity trends across analogs .

Q. What are the advantages of heterogeneous vs. homogeneous catalytic systems in scaling up synthesis?

- Methodological Answer :

- Heterogeneous Catalysis : Employ immobilized Pd/C (1% loading) for Suzuki-Miyaura couplings, enabling easy recovery (>90% catalyst reuse) and reduced metal leaching .

- Homogeneous Catalysis : Use Pd(PPh₃)₄ for higher selectivity in C–N bond formation, but requires post-reaction purification (e.g., column chromatography) .

- Process Metrics : Compare turnover frequency (TOF) and environmental factors (E-factor) to optimize sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。